molecular formula C10H12O B1346570 1-(2,6-Dimethylphenyl)ethanone CAS No. 2142-76-9

1-(2,6-Dimethylphenyl)ethanone

Cat. No.: B1346570
CAS No.: 2142-76-9
M. Wt: 148.2 g/mol
InChI Key: DDXBCZCBZGPSHD-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)ethanone, also known as 2,6-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)ethanone can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of 1,3-dimethylbenzene (mesitylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_3(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-(2,6-dimethylphenyl)ethanol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups on the phenyl ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,6-Dimethylbenzoic acid.

    Reduction: 1-(2,6-Dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)ethanone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.

    Industry: this compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)ethanone depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the methyl groups on the phenyl ring activate the ring towards electrophilic attack, facilitating the formation of substituted products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the electrophile or nucleophile.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)ethanone can be compared with other similar compounds such as:

    1-(2,4-Dimethylphenyl)ethanone: Similar structure but with methyl groups at the 2 and 4 positions.

    1-(3,5-Dimethylphenyl)ethanone: Methyl groups at the 3 and 5 positions.

    1-(2,6-Dimethylphenyl)ethanol: The reduced form of this compound.

Uniqueness: The unique positioning of the methyl groups at the 2 and 6 positions in this compound influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various research applications.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXBCZCBZGPSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175692
Record name 2',6'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-76-9
Record name 1-(2,6-Dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2142-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dimethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-dimethylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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